Product packaging for 2-Fluoro-4-nitrobenzoic acid(Cat. No.:CAS No. 403-24-7)

2-Fluoro-4-nitrobenzoic acid

Cat. No.: B1330509
CAS No.: 403-24-7
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Chemistry Research

In modern organic chemistry, the value of a compound is often measured by its utility as a synthetic intermediate, and 2-Fluoro-4-nitrobenzoic acid serves as a prime example of a versatile molecular scaffold. The presence of three distinct functional groups—carboxylic acid, nitro, and fluoro groups—on the aromatic ring provides multiple reaction sites, allowing for sequential and regioselective modifications. tantuchemicals.com

The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene (B151609) ring and the acidity of the carboxylic acid. The nitro group can be readily reduced to an amino group (NH₂), a key transformation that opens pathways to a vast number of derivatives, such as amides and other nitrogen-containing heterocycles. The carboxylic acid moiety can undergo typical reactions, such as conversion to acyl chlorides, esters, and amides. guidechem.com For instance, treatment with thionyl chloride converts it into the highly reactive 2-fluoro-4-nitrobenzoyl chloride, a precursor for amide synthesis. guidechem.comgoogle.com

The most common industrial and laboratory-scale synthesis of this compound involves the oxidation of 2-fluoro-4-nitrotoluene (B45272). chemicalbook.comgoogle.com This reaction is typically performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution, followed by acidification to precipitate the carboxylic acid product. chemicalbook.comchemicalbook.com Yields for this method have been reported in the range of 25% to over 70% depending on the specific reaction conditions. chemicalbook.comgoogle.com

Physicochemical Properties of this compound

Property Value
CAS Number 403-24-7
Molecular Formula C₇H₄FNO₄
Molecular Weight 185.11 g/mol
Appearance White to pale yellow crystalline solid or powder. chemicalbook.comlongshinebiotech.com
Melting Point 174–177 °C

| Solubility | Soluble in many organic solvents like alcohols, ketones, and ethers. chembk.com |

Interdisciplinary Research Landscape and Scope for this compound

The applicability of this compound extends far beyond traditional organic synthesis, making it a significant player in various interdisciplinary research fields. Its structural motifs are frequently incorporated into molecules designed for biological and materials science applications.

In medicinal chemistry, this compound is a vital intermediate for the synthesis of active pharmaceutical ingredients (APIs). tantuchemicals.comlongshinebiotech.com The fluorine atom is a particularly valued feature, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The compound serves as a precursor for various therapeutic agents, including:

Anti-tumor Agents : It is used in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors. tantuchemicals.comgoogle.com The structural framework can be modified to interact with specific protein targets involved in cancer cell proliferation. tantuchemicals.com For example, it is a starting material for synthesizing 2-aminopyrimidine (B69317) heterocyclic compounds that show potential as CDK4, CDK6, or CDK9 kinase inhibitors. guidechem.com

Antibacterial Drugs : The scaffold of this compound can be used to construct the parent nucleus of quinolone antibiotics. tantuchemicals.com It has also been identified as an antibiotic that may inhibit bacterial growth by blocking amination reactions. biosynth.com

The compound's influence is also noted in materials science. A notable application is in the creation of hydrogen-bonded liquid crystals (HBLCs). nih.gov Researchers have investigated the physical properties of novel HBLCs derived from the interaction of this compound with other fluorinated benzoic acids. nih.gov These studies highlight the potential for creating new materials with unique optical and electronic properties, which could be used in next-generation optoelectronic and photonic applications. nih.gov

Selected Research Applications of this compound

Research Area Application
Medicinal Chemistry Intermediate for anti-tumor drugs (e.g., kinase inhibitors). tantuchemicals.comguidechem.comgoogle.com
Precursor for antibacterial agents (e.g., quinolones). tantuchemicals.com
Materials Science Component in the formation of hydrogen-bonded liquid crystals (HBLCs). nih.gov

| Organic Synthesis | Versatile building block for complex organic molecules. archivemarketresearch.comchembk.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

Properties

IUPAC Name

2-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFMFZFCKADEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307207
Record name 2-Fluoro-4-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-24-7
Record name 2-Fluoro-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-24-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 403-24-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-nitrobenzoic acid
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Advanced Synthetic Methodologies for 2 Fluoro 4 Nitrobenzoic Acid

Oxidative Approaches to Carboxylic Acid Formation

The oxidation of the methyl group of 2-fluoro-4-nitrotoluene (B45272) to a carboxylic acid is a primary strategy for synthesizing 2-fluoro-4-nitrobenzoic acid. This transformation is commonly achieved using powerful oxidizing agents.

Potassium Permanganate (B83412) Mediated Oxidation of 2-Fluoro-4-nitrotoluene

Potassium permanganate (KMnO4) stands out as a frequently utilized oxidizing agent for converting 2-fluoro-4-nitrotoluene into this compound. google.compatsnap.com The reaction is typically performed in an aqueous solution, often with the addition of a phase transfer catalyst to enhance the reaction efficiency between the aqueous permanganate and the organic substrate. patsnap.comchemicalbook.comresearchgate.net

One documented procedure involves heating a mixture of 2-fluoro-4-nitrotoluene, sodium hydroxide, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide or chloride to around 80-95 °C. google.comchemicalbook.com Potassium permanganate is then added portion-wise to control the exothermic reaction. chemicalbook.com The reaction progress is monitored, and upon completion, the manganese dioxide byproduct is removed by filtration. The resulting filtrate is then acidified to precipitate the this compound product. google.comchemicalbook.com Yields for this method are reported to be in the range of 73.7% to 74.2%. google.comchemicalbook.com

Table 1: Potassium Permanganate Oxidation of 2-Fluoro-4-nitrotoluene

Reactants Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
2-Fluoro-4-nitrotoluene, KMnO4, NaOH Tetrabutylammonium bromide 95 12 73.7 chemicalbook.com
2-Fluoro-4-nitrotoluene, KMnO4, NaOH Tetrabutylammonium chloride 95 16 74.2 google.com

Chromium Trioxide/Periodic Acid Oxidation Protocols

An alternative laboratory-scale oxidation method employs a combination of chromium trioxide (CrO3) and periodic acid (H5IO6). tdcommons.org This system serves as a potent oxidizing agent for the conversion of 2-fluoro-4-nitrotoluene. organic-chemistry.org In a typical procedure, periodic acid and a catalytic amount of chromium trioxide are dissolved in a solvent like acetonitrile. chemicalbook.com The addition of 2-fluoro-4-nitrotoluene initiates an exothermic reaction, leading to the precipitation of the carboxylic acid product. chemicalbook.com This method is reported to provide a high yield of approximately 81%. chemicalbook.com

Table 2: Chromium Trioxide/Periodic Acid Oxidation of 2-Fluoro-4-nitrotoluene

Reactants Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2-Fluoro-4-nitrotoluene, CrO3, Periodic Acid Acetonitrile Room Temperature 1 81 chemicalbook.com

Exploration of Alternative Synthetic Routes and Precursor Transformations

Beyond the direct oxidation of 2-fluoro-4-nitrotoluene, other synthetic strategies have been explored, starting from different benzoic acid derivatives or employing novel fluorination techniques.

Nitration and Fluorination Strategies from Benzoic Acid Derivatives

The synthesis of this compound can also be approached by introducing the nitro and fluoro groups onto a benzoic acid backbone. One common method involves the nitration of 2-fluorobenzoic acid. chembk.com This reaction typically uses a mixture of nitric acid and sulfuric acid at low temperatures to direct the nitro group to the 4-position.

Conversely, another route starts with the nitration of a suitable benzoic acid derivative, followed by a fluorination step. For instance, the nitration of benzoic acid itself can lead to a mixture of isomers, making this a less direct route. A more controlled approach involves the nitration of a pre-functionalized benzoic acid to ensure the correct regiochemistry.

Nucleophilic Fluorination of Aryliodoxolones for Fluorobenzoic Acid Synthesis

A more recent and innovative approach involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.edu This transition-metal-free method utilizes fluoride (B91410) salts to introduce the fluorine atom. umn.eduarkat-usa.org While the direct synthesis of this compound via this specific method is not extensively detailed, the protocol has been successfully applied to prepare related compounds like 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, highlighting its potential for synthesizing fluorinated benzoic acids. umn.eduarkat-usa.org This method is particularly significant for the synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET). umn.eduarkat-usa.org The synthesis involves the reaction of an aryliodoxole precursor with a fluoride source, such as potassium fluoride, in a polar aprotic solvent. arkat-usa.org

Mechanistic Investigations of 2 Fluoro 4 Nitrobenzoic Acid Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a strongly electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the fluoride (B91410) ion, a good leaving group, by a variety of nucleophiles. The mechanism typically proceeds through a two-step addition-elimination process, involving a resonance-stabilized Meisenheimer complex intermediate.

Research has demonstrated the displacement of the fluorine atom in 2-fluoro-nitrobenzene derivatives by various nucleophiles. In the case of 2-Fluoro-4-nitrobenzoic acid, the fluorine atom can be substituted by oxygen, nitrogen, and carbon nucleophiles. For instance, the reaction with amines can produce N-substituted 4-nitroanthranilic acid derivatives, while reaction with alkoxides would yield 2-alkoxy-4-nitrobenzoic acids. The efficiency of these reactions is often enhanced through methods such as microwave-assisted heating or metal catalysis, for example, using copper(I)/ligand systems to facilitate cross-coupling reactions at the 2-position.

The table below summarizes representative SNAr reactions involving the substitution of the fluorine atom.

NucleophileReagent ExampleProduct TypeReaction Conditions
OxygenSodium Methoxide (NaOMe)2-Methoxy-4-nitrobenzoic acidHeat, Polar aprotic solvent (e.g., DMF)
NitrogenAniline (C₆H₅NH₂)2-(Phenylamino)-4-nitrobenzoic acidBase, Heat
CarbonDiethyl MalonateDiethyl 2-(2-carboxy-5-nitrophenyl)malonateStrong base (e.g., NaH), DMF

This table is illustrative of typical SNAr reactions and conditions based on the reactivity of activated fluoro-aromatic compounds.

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, providing a key pathway to the corresponding amino derivatives. These amino compounds are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group to a primary amine. This transformation is typically achieved using hydrogen gas (H₂) under pressure in the presence of a metal catalyst. googleapis.com The reaction selectively reduces the nitro group without affecting the carboxylic acid or the fluorine atom. researchgate.net

Commonly used catalyst systems for this reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. googleapis.com The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate. The resulting product, 2-fluoro-4-aminobenzoic acid, is a key precursor for further synthetic modifications. googleapis.com Other reducing agents like iron in acidic medium (Fe/HCl) or tin(II) chloride (SnCl₂/HCl) can also be used. googleapis.com

CatalystReducing AgentSolventProductTypical Yield
Palladium on Carbon (Pd/C)H₂ gasEthanol2-Fluoro-4-aminobenzoic acid>95%
Tin(II) Chloride (SnCl₂)HClEthanol2-Fluoro-4-aminobenzoic acidHigh
Iron (Fe)HCl / Acetic AcidWater/Ethanol2-Fluoro-4-aminobenzoic acidHigh

Yields are typical for the reduction of aromatic nitro compounds under the specified conditions. googleapis.comgoogle.com

The electrochemical reduction of nitroaromatic compounds, such as nitrobenzoic acids, has been a subject of mechanistic investigation. researchgate.net Techniques like cyclic voltammetry can be used to study the reduction pathways of this compound at various electrodes and pH levels. researchgate.net Generally, the electrochemical reduction of a nitro group on an aromatic ring is a multi-electron process. In acidic media, it typically proceeds via a four-electron, four-proton step to form a phenylhydroxylamine derivative, which can then be further reduced in a two-electron, two-proton step to the corresponding amine. In basic media, the mechanism can be more complex, potentially involving radical anion intermediates.

For this compound, cyclic voltammetry studies would likely reveal an irreversible reduction peak corresponding to the conversion of the nitro group. The potential of this peak would be influenced by the pH of the medium and the electrode material used. Such investigations are crucial for designing controlled electrosynthetic methods to produce 2-fluoro-4-aminobenzoic acid or potentially intermediate reduction products like the corresponding hydroxylamine. researchgate.net

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound undergoes typical reactions such as esterification, amidation, and conversion to an acyl chloride. These transformations are fundamental for incorporating the 2-fluoro-4-nitrophenyl moiety into larger molecules.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. iajpr.com The reaction rate is influenced by the steric hindrance of the alcohol and the electronic effects of the substituents on the benzoic acid. The strong electron-withdrawing effects of the fluorine and nitro groups increase the electrophilicity of the carboxyl carbon, which can facilitate the reaction.

Kinetic studies on the esterification of substituted benzoic acids have shown that the reaction typically follows second-order kinetics, being first-order with respect to both the carboxylic acid and the alcohol. dnu.dp.uaresearchgate.net The rate constant can be determined by monitoring the concentration of the carboxylic acid over time. For this compound, a kinetic study would involve measuring its consumption when reacted with an alcohol like n-butanol at various temperatures to determine the activation energy of the reaction. dnu.dp.ua

The table below outlines typical conditions for the esterification of nitro-substituted benzoic acids.

AlcoholCatalystSolventProduct Example
MethanolSulfuric Acid (H₂SO₄)Methanol (excess)Methyl 2-fluoro-4-nitrobenzoate
n-Butanolp-Toluenesulfonic acidTolueneButyl 2-fluoro-4-nitrobenzoate
EthanolThionyl Chloride (SOCl₂)DichloromethaneEthyl 2-fluoro-4-nitrobenzoate

These conditions are based on established methods for the esterification of aromatic carboxylic acids. iajpr.comdnu.dp.uaresearchgate.net

Acyl Chloride Formation and Subsequent Derivatizations

The conversion of this compound into its corresponding acyl chloride, 2-fluoro-4-nitrobenzoyl chloride, is a critical activation step that significantly enhances its reactivity for subsequent derivatizations. The carboxylic acid moiety is transformed into the highly reactive acyl chloride group, which serves as a versatile intermediate for introducing the 2-fluoro-4-nitrobenzoyl moiety into various molecular scaffolds, particularly through reactions with nucleophiles.

The most common and efficient method for this transformation involves the use of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com When thionyl chloride is employed, the reaction proceeds smoothly, offering the distinct advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. libretexts.org

The general reaction is as follows: C₇H₄FNO₄ + SOCl₂ → C₇H₃ClFNO₃ + SO₂ + HCl

This transformation is fundamental for preparing a wide range of derivatives. The resulting 2-fluoro-4-nitrobenzoyl chloride is a key precursor for the synthesis of amides, esters, and other related compounds. For instance, the reaction of the acyl chloride with primary or secondary amines readily forms N-substituted 2-fluoro-4-nitrobenzamides. google.com These amide derivatives are not only stable compounds in their own right but also serve as crucial intermediates in the synthesis of more complex molecules, including various heterocyclic systems.

Table 1: Reagents for Acyl Chloride Formation
ReagentFormulaByproductsKey Advantage
Thionyl ChlorideSOCl₂SO₂, HClGaseous byproducts simplify product isolation. libretexts.org
Oxalyl Chloride(COCl)₂CO, CO₂, HClReaction can often be performed under milder conditions. google.com
Phosphorus PentachloridePCl₅POCl₃, HClEffective for a wide range of carboxylic acids. libretexts.org

Exploration of Cyclization and Heterocycle Formation Mechanisms

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, owing to the strategic placement of its functional groups. nih.gov The formation of these cyclic structures typically involves a multi-step process that leverages the reactivity of both the nitro group and the fluorine atom.

A common strategy involves the initial reduction of the nitro group to an amine (NH₂). This transformation converts the starting material into a derivative of anthranilic acid (2-aminobenzoic acid), which is a classic building block for many heterocycles. The presence of the fluorine atom at the ortho position to the carboxylic acid group is crucial for subsequent cyclization steps.

One of the most significant applications is in the synthesis of quinazolinones and their derivatives. nih.govorganic-chemistry.org The general mechanism can proceed via several pathways. In one approach, the this compound is first converted to an amide derivative. Following this, the nitro group is reduced to an amine. The resulting intermediate, a 2-fluoro-4-aminobenzamide derivative, contains both a nucleophilic amine and an amide group in a favorable arrangement for cyclization. The final ring-closing step often occurs via an intramolecular nucleophilic aromatic substitution (SₙAr) reaction, where the amide nitrogen or another nucleophile attacks the carbon atom bearing the fluorine, displacing it to form the heterocyclic ring. organic-chemistry.org The electron-withdrawing nature of the groups on the aromatic ring facilitates this SₙAr mechanism.

Alternatively, the acid can be reacted to form a benzoxazinone (B8607429) intermediate, which then reacts with an amine to yield the quinazolinone core structure. nih.gov The versatility of this compound and its derivatives allows for the synthesis of a diverse range of heterocyclic scaffolds, including benzimidazoles and benzodiazepinediones, by choosing appropriate reaction partners and cyclization conditions. nih.gov

Table 2: Heterocycle Formation from this compound Derivatives
Heterocycle ClassKey Reaction StepsRole of Functional Groups
Quinazolinones1. Amide formation 2. Nitro group reduction 3. Intramolecular cyclizationNitro Group: Precursor to the nucleophilic amine. Fluorine Atom: Acts as a leaving group in SₙAr cyclization. organic-chemistry.org
Benzoxazinones1. Reaction with acyl chloride 2. Dehydration/CyclizationCarboxylic Acid: Participates directly in ring formation. Fluorine Atom: Influences ring reactivity. nih.gov
Benzimidazoles1. Nitro group reduction 2. Condensation with an aldehyde or carboxylic acidNitro Group: Reduced to form an o-phenylenediamine (B120857) derivative which is key for cyclization. nih.gov

Derivatives and Advanced Applications in Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Fluoro-4-nitrobenzoic acid serves as a fundamental building block in the synthesis of high-value active pharmaceutical ingredients (APIs), particularly in the fields of oncology and kinase inhibition.

This compound is a well-documented starting material in several patented synthetic routes for Enzalutamide, a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer. The synthesis leverages the compound's reactive sites to build the core structure of the drug.

A common initial step involves the conversion of the carboxylic acid group into a more reactive species, typically an acid chloride. This is often achieved by treating this compound with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine (B109427) to form the key intermediate, 2-fluoro-N-methyl-4-nitrobenzamide. Subsequent steps in the synthesis involve the reduction of the nitro group to an amine, which then undergoes further reactions to complete the construction of the Enzalutamide molecule.

The procedural steps for the formation of a key Enzalutamide precursor are outlined below:

StepReactantReagent(s)ProductPurpose
1This compoundThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Fluoro-4-nitrobenzoyl chlorideActivation of the carboxylic acid
22-Fluoro-4-nitrobenzoyl chlorideMethylamine (CH₃NH₂)2-Fluoro-N-methyl-4-nitrobenzamideFormation of the amide bond

This initial sequence highlights the strategic use of this compound to introduce the N-methylbenzamide core, which is essential for the final structure of Enzalutamide.

The structural framework of this compound is a valuable starting point for the synthesis of heterocyclic compounds that are scaffolds for various kinase inhibitors. Cyclin-dependent kinases (CDKs), particularly CDK4, CDK6, and CDK9, are crucial regulators of the cell cycle and transcription, making them important targets in cancer therapy. nih.govnih.gov

The development of potent and selective CDK inhibitors often relies on privileged structures, such as the 2-aminopyrimidine (B69317) scaffold. nih.gov this compound serves as a precursor for creating fluorinated aminopyrimidine derivatives, which show potential as inhibitors of CDK4, CDK6, and CDK9. The synthesis pathway typically involves the transformation of the carboxylic acid and nitro groups to build the desired heterocyclic system.

Furthermore, the derivative 4-fluoro-3-nitrobenzoic acid is utilized in the multi-step synthesis of 2-substituted fluorinated benzimidazoles. researchgate.net This process involves esterification, nucleophilic substitution of the fluorine atom with an aniline, reduction of the nitro group to form a diamine, and finally, cyclization with an aldehyde to yield the benzimidazole (B57391) core. researchgate.net This synthetic strategy is relevant as benzimidazole derivatives are also being investigated as scaffolds for kinase inhibitors. mdpi.com

Kinase TargetAssociated ScaffoldRole of this compound
CDK4/6/92-AminopyrimidinesPrecursor for the synthesis of fluorinated 2-aminopyrimidine derivatives.
KinasesBenzimidazolesServes as a foundational component for building fluorinated benzimidazole structures.

Building Block for Complex Molecular Architectures

The distinct reactivity of each functional group on this compound allows for its use in creating a wide array of complex and diverse molecules.

The presence of three distinct functional groups on the benzene (B151609) ring of this compound provides multiple reaction sites, enabling sequential and regioselective modifications. This versatility makes it a valuable building block for a wide range of fluorinated aromatic compounds. innospk.com

The carboxylic acid group can be converted into esters, amides, or acyl chlorides. The nitro group is readily reduced to an amino group, which can then be diazotized or participate in the formation of nitrogen-containing heterocycles. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

Functional GroupCommon TransformationResulting Structure
Carboxylic Acid (-COOH)AmidationBenzamide derivatives
Nitro Group (-NO₂)ReductionAniline derivatives
Fluorine (-F)Nucleophilic Aromatic SubstitutionVariously substituted benzene derivatives

Heterocyclic Oriented Synthesis (HOS) is a strategy used to create libraries of diverse heterocyclic compounds, which are of significant importance in drug discovery. A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been successfully employed as a building block in the solid-phase synthesis of various nitrogenous heterocyclic scaffolds. nih.gov This methodology can be adapted for this compound.

The process typically begins with the immobilization of the benzoic acid onto a solid support, such as a Rink amide resin. This is followed by a sequence of reactions, including the reduction of the nitro group to an amine, which generates a polymer-supported o-phenylenediamine (B120857) derivative. This intermediate can then undergo various cyclization reactions to produce a range of fused heterocyclic systems. nih.gov

The synthesis of benzimidazoles and benzotriazoles from this compound derivatives is a key application of Heterocyclic Oriented Synthesis. After the reduction of the nitro group to form a 4-amino-2-fluorobenzoic acid derivative, the resulting ortho-diamine (or its precursor) can be cyclized.

Benzimidazoles: The synthesis of benzimidazoles can be achieved by the condensation of the o-phenylenediamine intermediate with aldehydes or carboxylic acids. semanticscholar.org For instance, the reaction of a 3-amino-4-(arylamino)benzoate with various aldehydes can lead to the formation of 2-substituted benzimidazoles. researchgate.net

Benzotriazoles: The formation of benzotriazoles involves the diazotization of the o-phenylenediamine derivative. gsconlinepress.com This is typically achieved by treating the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), which leads to the formation of the fused triazole ring. gsconlinepress.com

This approach allows for the generation of diverse libraries of these important heterocyclic scaffolds for further investigation in medicinal chemistry. nih.gov

Heterocyclic Oriented Synthesis (HOS) for Nitrogenous Scaffolds

Quinoxalinones and Benzodiazepinediones

While this compound is a plausible precursor for the synthesis of quinoxalinone and benzodiazepinedione scaffolds, specific literature detailing its direct use for these particular derivatives is not extensively documented. The general synthetic pathway to such compounds often involves precursors containing ortho-amino carbonyl or ortho-amino carboxyl functionalities.

A theoretical multi-step pathway from this compound would likely involve the following transformations:

Reduction of the Nitro Group: The nitro group at the 4-position would first be reduced to an amine (NH₂) to yield 2-fluoro-4-aminobenzoic acid.

Cyclization Reactions: This amino acid derivative could then undergo condensation reactions with appropriate reagents to form the desired heterocyclic ring. For instance, reaction with α-dicarbonyl compounds or their equivalents could lead to the formation of a quinoxalinone ring system. The synthesis of a benzodiazepinedione would require a more complex cyclization strategy, potentially involving reaction with an α-amino acid or its derivative.

However, without direct examples in published research, these pathways remain hypothetical applications of the compound's reactive potential.

Thiadiazole Derivatives

The direct conversion of this compound into thiadiazole derivatives has been successfully demonstrated. Specifically, the synthesis of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine is achieved through a direct reaction with thiosemicarbazide. This transformation represents an efficient method for creating a substituted 1,3,4-thiadiazole, a scaffold known for its diverse biological activities.

The reaction involves the condensation and cyclization of the carboxylic acid with thiosemicarbazide, typically facilitated by heat. The resulting product links the fluoro-nitrophenyl moiety to a pharmaceutically relevant aminothiadiazole ring system.

Synthesis of 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine
Reactant 1Reactant 2Reaction ConditionsProduct
This compoundThiosemicarbazideHeated in an oil bath at 363 K (90 °C) for 6 hours.5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine

Development of Advanced Probes and Sensing Molecules

The unique electronic properties of this compound, conferred by the electron-withdrawing nitro and fluoro groups, make it a candidate for inclusion in the design of molecular probes and sensors.

Synthesis of Fluorescent Sensing Molecules

Fluorinated nitroaromatic compounds are often utilized as recognition moieties in fluorescent probes. The principle behind their use is typically a reaction-based sensing mechanism, such as nucleophilic aromatic substitution of the fluorine atom, which is activated by the para-nitro group. This reaction can lead to a significant change in the electronic properties of the system, resulting in a "turn-on" or "turn-off" fluorescent response.

While the closely related isomer, 2-fluoro-5-nitrobenzoic acid, has been used to synthesize fluorescent probes for detecting nucleophiles, specific examples detailing the use of this compound for this purpose are not prominent in the available literature. Theoretically, it could be esterified to a fluorophore. The resulting non-fluorescent or weakly fluorescent molecule could then be designed to react with a specific analyte. The analyte would displace the fluorophore, leading to its release and a measurable increase in fluorescence.

Contributions to Agrochemical Development

Substituted benzoic acids are critical intermediates in the agrochemical industry. The inclusion of fluorine and nitro groups can enhance the efficacy and selectivity of active ingredients in herbicides and fungicides. google.com this compound serves as a valuable building block in this sector. google.com

Although its direct lineage to a specific commercial agrochemical is not widely published, a closely related analogue, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the herbicide saflufenacil. This highlights the importance of the fluoro-nitro-substituted phenyl ring system in developing modern crop protection agents. The synthetic utility of these compounds in agrochemical research underscores the industrial relevance of precursors like this compound.

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Fluoro 4 Nitrobenzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-Fluoro-4-nitrobenzoic acid, DFT calculations provide a theoretical framework to understand its geometry, reactivity, and optical properties at the molecular level. Studies on similar substituted benzoic acids and nitroaromatic compounds are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which offer a good balance between accuracy and computational cost. scispace.comresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

Geometry optimization is the process of finding the most stable conformation of a molecule, its lowest energy state. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. DFT calculations on related molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that the carboxylic acid group may exist in different conformations (cis and trans) relative to the benzene (B151609) ring, with the cis conformer often being more stable. researchgate.net The presence of the ortho-fluoro substituent can influence the orientation of the carboxylic acid group due to steric and electronic effects.

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. researchgate.nettandfonline.com

For this compound, the electron-withdrawing nature of both the nitro (-NO₂) group and the fluorine (-F) atom is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoic acid. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and potential for intramolecular charge transfer. africaresearchconnects.com DFT calculations on analogous compounds like 2-fluoro-5-nitrotoluene (B1294961) provide insight into these effects. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds This table presents DFT-calculated values for compounds structurally related to this compound to illustrate expected electronic properties.

Compound Method EHOMO (eV) ELUMO (eV) ΔEHOMO-LUMO (eV) Source
Nitrobenzene DFT - -2.716 - researchgate.net
2-Nitrotoluene DFT - -2.579 - researchgate.net

Prediction of Reactive Sites and Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. tandfonline.comresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. wolfram.comyoutube.com

For this compound, the MEP map is expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid and nitro groups, making them the primary sites for electrophilic interactions and hydrogen bond acceptance. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic ring itself would show a more complex potential distribution due to the competing effects of the electron-withdrawing fluoro and nitro groups and the carboxylic acid group.

Hyperpolarizability and Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability (β), which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values often possess a donor-π-acceptor structure, facilitating intramolecular charge transfer. rsc.org

In this compound, the nitro group acts as a strong electron acceptor, and the carboxylic acid group can also withdraw electron density from the phenyl ring, which serves as the π-conjugated bridge. The presence of these groups suggests that the molecule could exhibit NLO properties. Computational DFT studies are essential for predicting the first-order hyperpolarizability (β) of such molecules. nih.gov For comparison, studies on similar compounds like 3,5-dinitrobenzoic acid have shown significant NLO properties, with calculated first-order hyperpolarizability values ranging from 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu. africaresearchconnects.com These theoretical calculations help in screening and designing new materials with enhanced NLO capabilities.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. Techniques like X-ray diffraction are indispensable for understanding the precise molecular geometry and the intricate network of intermolecular interactions that govern the crystal packing.

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the exact atomic arrangement within a crystal. For this compound, an SCXRD study would reveal unambiguous details about bond lengths, bond angles, the planarity of the benzene ring, and the relative orientations of the carboxyl, nitro, and fluoro substituents.

While specific crystallographic data for this compound is not widely published, the structures of numerous substituted benzoic acids are well-documented. Typically, benzoic acid and its derivatives crystallize to form centrosymmetric dimers in the solid state. scispace.com X-ray Powder Diffraction (XRPD) can be used to identify the crystalline phase of the compound and differentiate it from its structural isomers.

Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding Networks

The crystal structure of organic molecules is stabilized by a variety of non-covalent interactions. For this compound, hydrogen bonding is expected to be the dominant intermolecular force.

Hydrogen Bonding: Carboxylic acids are well known to form robust, cyclic dimers through a pair of O-H···O hydrogen bonds between their carboxyl groups. scispace.com This interaction is one of the most stable and common hydrogen-bonding motifs in organic chemistry. DFT calculations on 4-substituted benzoic acid dimers have been used to study the strength of these hydrogen bonds, showing that electron-releasing groups tend to form more stable dimers. scispace.com In this compound, this dimeric structure is highly anticipated to be the primary supramolecular synthon.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a nucleophilic site (Lewis base). acs.orgacs.org This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov The strength of the σ-hole and the resulting halogen bond typically increases with the polarizability of the halogen, following the trend I > Br > Cl >> F. nih.gov

Fluorine, being the most electronegative element, generally has a negative electrostatic potential over its entire surface and lacks a significant σ-hole. pnas.org Consequently, it is a very weak halogen bond donor and can only participate in such interactions when bonded to a strongly electron-withdrawing group. nih.gov In the context of this compound, the formation of a C-F···O or C-F···F halogen bond is considered unlikely to be a dominant or structure-directing interaction compared to the much stronger hydrogen bonds formed by the carboxylic acid groups.

Supramolecular Assembly and Crystal Engineering Principles

The solid-state architecture of this compound is governed by principles of supramolecular chemistry, where non-covalent interactions dictate the assembly of molecules into a stable, crystalline lattice. The primary and most influential interaction is the hydrogen bonding between the carboxylic acid functional groups.

Like most carboxylic acids, this compound is anticipated to form a centrosymmetric dimer through strong O-H···O hydrogen bonds between two molecules. This specific and highly stable interaction is described in graph-set notation as an R²₂(8) motif. rsc.org This motif is a fundamental building block in the crystal engineering of benzoic acid derivatives, creating a robust dimeric synthon that typically dominates the crystal packing. rsc.org

Halogen Bonding: The fluorine atom can act as a halogen bond donor or acceptor, participating in C-F···O or C-F···π interactions, although these are generally weaker than those involving heavier halogens.

π-π Stacking: The electron-deficient aromatic ring, a result of the electron-withdrawing nitro and fluoro groups, can engage in π-π stacking interactions with adjacent rings to optimize packing efficiency.

Other Weak Interactions: C-H···O and C-H···F hydrogen bonds, as well as dipole-dipole interactions involving the polar nitro group, further stabilize the three-dimensional crystal structure.

The interplay between the strong R²₂(8) dimer formation and these weaker, directional secondary interactions determines the final polymorphic form and the physicochemical properties of the crystalline solid. acs.org

Advanced Vibrational Spectroscopy

Detailed FT-IR and FT-Raman Spectroscopic Assignments and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. The vibrational spectrum of this compound is complex, with characteristic frequencies arising from the carboxylic acid, nitro group, fluoro-substituted benzene ring, and their coupled motions. The assignments are based on known frequencies for substituted benzoic acids and quantum chemical calculations performed on analogous systems. researchgate.netnih.gov

The formation of the R²₂(8) hydrogen-bonded dimer in the solid state has a profound effect on the vibrational spectrum, most notably on the O-H and C=O stretching modes of the carboxylic acid group.

Below is a detailed table of probable vibrational assignments for this compound.

Wavenumber (cm⁻¹)Vibrational ModeDescription of Assignment
~3100-2800 (broad)ν(O-H)O-H stretching of the carboxylic acid, significantly broadened and shifted to lower frequency due to strong intermolecular hydrogen bonding in the dimer.
~1700ν(C=O)Carbonyl stretching of the carboxylic acid. The position is characteristic of a hydrogen-bonded dimer.
~1610, ~1590ν(C-C)Aromatic ring C-C stretching vibrations.
~1530νₐₛ(NO₂)Asymmetric stretching of the nitro group.
~1420δ(O-H) / ν(C-O)Coupled in-plane O-H bending and C-O stretching of the carboxylic acid group.
~1350νₛ(NO₂)Symmetric stretching of the nitro group.
~1300ν(C-O) / δ(O-H)Coupled C-O stretching and in-plane O-H bending.
~1250ν(C-F)C-F stretching vibration. Its exact position can be sensitive to coupling with other modes.
~920 (broad)γ(O-H)Out-of-plane O-H bending (dimer wag), a characteristic feature of carboxylic acid dimers.
~850γ(C-H)Out-of-plane C-H bending of the aromatic ring.
~780δ(NO₂)NO₂ scissoring (in-plane bending) vibration.

Abbreviations: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies of Fusion

Differential Scanning Calorimetry (DSC) is a fundamental technique for characterizing the thermal transitions of a material. For this compound, the primary thermal event observed upon heating is melting. The DSC thermogram would show a sharp endothermic peak corresponding to this phase transition from a solid to a liquid.

Thermal PropertyValueTechnique
Melting Point (Tₘ)170–177 °CDSC
Enthalpy of Fusion (ΔHfus)Data not available (expected positive endotherm)DSC

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information on its thermal stability and decomposition profile. For nitroaromatic compounds, TGA reveals the onset temperature of decomposition and the nature of the decomposition process.

Studies on nitrobenzoic acid isomers show that thermal decomposition is a significant process that can occur at temperatures not far above the melting point. scielo.brresearchgate.net The TGA curve for this compound is expected to show a single, sharp weight loss step, indicating a rapid decomposition process. The decomposition mechanism for nitrobenzoic acids is complex but is believed to be initiated by the cleavage of the C-NO₂ bond or decarboxylation, leading to the evolution of gaseous products such as CO₂, NO₂, and other oxides of nitrogen and carbon. nih.gov

The thermal stability and decomposition kinetics can be quantified using model-free kinetic methods (like Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) applied to TGA data collected at multiple heating rates. These analyses yield the apparent activation energy (Ea) for the decomposition reaction, which is a key parameter for assessing thermal hazard. For comparison, the activation energies for the decomposition of o-, m-, and p-nitrobenzoic acid have been reported to be approximately 131, 203, and 157 kJ/mol, respectively. scielo.brresearchgate.net

Vapor Pressure and Sublimation Enthalpy Determinations

The vapor pressure of a low-volatility solid like this compound is a crucial thermodynamic parameter, particularly for understanding its environmental fate and for purification by sublimation. Due to the very low pressures involved, specialized techniques are required for accurate measurement.

The Knudsen effusion method is a widely used technique for determining the vapor pressure of solids with low volatility. akjournals.comresearchgate.net In this method, a sample is placed in a sealed cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured as a function of temperature. From the temperature dependence of the vapor pressure, the standard molar enthalpy of sublimation (ΔHsub) can be calculated using the Clausius-Clapeyron equation. akjournals.com

Another technique is temperature-programmed thermal desorption (TPTD) , where the evaporation of a thin layer of the compound is monitored in a vacuum using a mass spectrometer as the temperature is increased. tandfonline.com

For substituted benzoic acids, the strong hydrogen bonding that forms the stable R²₂(8) dimer significantly lowers the vapor pressure and increases the enthalpy of sublimation compared to non-hydrogen-bonded analogues. researchgate.netakjournals.com This is because the sublimation process requires sufficient energy to break not only the crystal packing forces but also these strong intermolecular hydrogen bonds to liberate molecules into the gas phase. While specific experimental data for this compound are not available, these methods provide the established framework for their determination.

Biological Activity and Pharmacological Relevance of 2 Fluoro 4 Nitrobenzoic Acid

Enzyme Inhibition Studies and Mechanisms

While not a classical enzyme inhibitor in the traditional sense, 2-Fluoro-4-nitrobenzoic acid's primary interaction with enzymes is centered on the bioreduction of its nitro group. This reaction is particularly significant in the context of bacterial enzymes. The key mechanism involves bacterial nitroreductases, which are not prominently found in mammalian cells. These enzymes catalyze the reduction of the nitro group on the this compound molecule. ackerleylab.com This targeted enzymatic action transforms the compound into a different chemical entity, a process that is fundamental to its application in bacterial imaging. acs.orgnih.gov This selective conversion by bacterial enzymes, rather than general inhibition, forms the basis of its biological specificity and pharmacological relevance.

Application as Biochemical Assay Probes

The most significant application of this compound as a probe is in the field of in vivo diagnostic imaging, which functions as a highly specialized biochemical assay for detecting live bacteria. When radiolabeled, the compound acts as a probe to detect the presence and activity of bacterial nitroreductase enzymes within a living organism. ackerleylab.comnih.gov This allows for the non-invasive identification and localization of bacterial infections. acs.org Its utility as a probe is therefore directly linked to the enzymatic mechanism described previously, providing a method to assay for a specific type of bacterial metabolic activity.

Radiopharmaceutical Development and Imaging

The development of radiolabeled this compound has led to significant advancements in nuclear medicine, particularly for diagnosing deep-seated bacterial infections. nih.gov

Positron Emission Tomography (PET) Radiotracers for Bacterial Infection Imaging

A radiofluorinated version of this compound, namely 2-[¹⁸F]fluoro-4-nitrobenzoic acid ([¹⁸F]FNB), has been developed as a promising radiotracer for Positron Emission Tomography (PET) imaging. acs.org PET is a non-invasive imaging technology that helps locate infection sites. frontiersin.orgunav.edu In some applications, a prodrug strategy is used, employing ethyl 2-[¹⁸F]fluoro-4-nitrobenzoate (2-[¹⁸F]F-ENB), where the ester is later hydrolyzed in vivo to the active acid form. nih.gov These tracers have shown excellent potential for identifying, localizing, and monitoring infections caused by pathogens like Staphylococcus aureus. nih.gov

Mechanism of Action via Bacterial Nitroreductases

The effectiveness of [¹⁸F]FNB as a bacterial imaging agent hinges on a specific mechanism of action. acs.org The radiotracer is taken up by bacterial cells where it undergoes a transformation catalyzed by bacterial nitroreductase enzymes. nih.gov These enzymes reduce the nitro group (-NO₂) to an amine group (-NH₂), converting [¹⁸F]FNB into 2-[¹⁸F]fluoro-4-aminobenzoic acid ([¹⁸F]F-PABA). acs.org This resulting molecule is then trapped within the bacterial cell. Because mammalian cells largely lack the necessary nitroreductase enzymes, the radiotracer does not accumulate in them, allowing for specific imaging of bacterial locations. ackerleylab.comnih.gov

Differentiation of Infection from Inflammation

A critical challenge in diagnostic imaging is distinguishing between an active bacterial infection and sterile inflammation, as both can show uptake with common radiotracers like [¹⁸F]FDG. frontiersin.orgspringermedizin.denih.gov Radiotracers derived from this compound have demonstrated a remarkable ability to overcome this challenge. acs.orgnih.gov In preclinical models, the accumulation of [¹⁸F]FNB at the site of a Staphylococcus aureus infection was significantly higher than at a site of sterile inflammation. nih.gov This high specificity provides a clear advantage over less specific imaging agents. frontiersin.org

ParameterSite of Infection (S. aureus)Site of Sterile Inflammation
Tracer Accumulation Ratio 17-fold higher than inflammation siteBaseline

This table illustrates the differential uptake of 2-[¹⁸F]F-NB, a derivative of this compound, in a preclinical rat model, demonstrating its ability to distinguish active infection from sterile inflammation. nih.gov

Structure-Activity Relationship (SAR) Investigations in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery that relates the chemical structure of a molecule to its biological activity. longdom.org this compound serves as a valuable scaffold or starting material in SAR studies aimed at developing new therapeutic agents, including antibiotics and anti-tumor drugs.

The specific functional groups on the molecule play distinct roles in modifying the properties of derivative compounds:

The fluorine atom can enhance metabolic stability and binding affinity.

The nitro group is a strong electron-withdrawing group that can be chemically reduced to an amine. This amine then provides a reactive site for further chemical modifications, allowing chemists to create a library of related compounds to test for biological activity.

The carboxylic acid group provides a point for forming amides, esters, and other derivatives.

By systematically modifying these functional groups, medicinal chemists can explore how changes in the molecule's structure affect its interaction with biological targets, leading to the optimization of drug candidates with improved potency and selectivity. drugdesign.org

Environmental Fate and Degradation Studies of 2 Fluoro 4 Nitrobenzoic Acid Analogs

Microbial Degradation Pathways

The biodegradation of halogenated aromatic compounds is a key process in their environmental detoxification. While many microorganisms have evolved pathways to degrade common pollutants, the presence of both a nitro group and a fluorine atom presents a significant challenge.

Bacteria from the genus Pseudomonas are well-known for their metabolic versatility and their ability to degrade a wide range of xenobiotic compounds, including halogenated aromatics. Pseudomonas sp. B13, in particular, has been studied for its ability to metabolize chlorinated and fluorinated benzoic acids. nih.govnih.gov

Research has shown that Pseudomonas sp. B13 grown on 3-chlorobenzoate (B1228886) can readily cometabolize various monofluorobenzoates. nih.govnih.gov While complete degradation was observed for 4-fluorobenzoate (B1226621) after a period of adaptation, the metabolism of other isomers like 2-fluorobenzoate (B1215865) was incomplete. nih.gov This indicates that the position of the fluorine substituent significantly impacts the degradability of the compound by this strain. The degradation of fluorobenzoates by Pseudomonas sp. B13 proceeds through the conventional enzymes of the benzoate (B1203000) pathway, without inducing the specific isoenzymes required for chlorocatechol degradation. nih.govnih.gov

Microbial Degradation of 2-Fluoro-4-nitrobenzoic Acid Analogs

Summary of bacterial strains and their reported capabilities in degrading analogous halogenated and nitroaromatic compounds.

Bacterial StrainSubstrate(s)Key FindingsReference
Pseudomonas sp. B13Monofluorobenzoates (2-FB, 3-FB, 4-FB)Cometabolized all isomers; complete degradation of 4-fluorobenzoate. 2-fluoro-cis,cis-muconic acid identified as a dead-end metabolite from 2- and 3-fluorobenzoate (B1230327). nih.govnih.gov
Alcaligenes eutrophus 3354-FluorobenzoateUtilizes 4-fluorobenzoate, involving (+)-4-fluoromuconolactone as an intermediate. nih.gov
Denitrifying ConsortiaChlorobenzoates, Bromobenzoates, IodobenzoatesAnaerobic degradation of halogenated benzoic acids is possible under denitrifying conditions, with specificity for the halogen position. nih.gov

The biotransformation of fluoronitrobenzoic acids involves two primary challenges: cleavage of the stable carbon-fluorine (C-F) bond and reduction of the nitro group.

Dehalogenation: The initial attack on the aromatic ring is often catalyzed by dioxygenase enzymes. For instance, in the cometabolism of 2-fluorobenzoate by Pseudomonas sp. B13, fluoride (B91410) is eliminated during the initial dioxygenation step. nih.govnih.gov The enzymatic conversion of 4-fluorocatechol (B1207897) (a downstream metabolite of 4-fluorobenzoate) by catechol 1,2-dioxygenase and muconate cycloisomerase leads to the formation of (+)-4-fluoromuconolactone. nih.gov However, the stability of this intermediate can sometimes stall the degradation pathway, as seen with the formation of 2-fluoro-cis,cis-muconic acid, which was identified as a dead-end metabolite in the degradation of 2- and 3-fluorobenzoate by Pseudomonas sp. B13. nih.gov

Nitro Group Reduction: The reduction of the nitro group is a critical step in the detoxification of nitroaromatic compounds. This process is often carried out by nitroreductase enzymes, which catalyze the reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. These enzymatic reactions are broadly classified as Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase the polarity and water solubility of the xenobiotic, facilitating its removal. longdom.orgnih.govresearchgate.net

Photolytic Degradation Processes

Photolysis, or degradation by light, can be a significant transformation pathway for aromatic compounds in sunlit surface waters. Aromatic nitro compounds are known to be susceptible to direct photolysis by sunlight because the nitro group acts as a chromophore, absorbing light at wavelengths greater than 290 nm. nih.gov

Studies on analogs such as chloro-fluoro-benzoic acids have shown that upon UV irradiation in the presence of a photocatalyst like TiO₂, degradation occurs through both dehalogenation and aromatic ring cleavage. researchgate.net Research indicates that dechlorination occurs more readily than defluorination, which is attributed to the significantly greater strength of the C-F bond compared to the C-Cl bond. researchgate.net The process ultimately leads to the formation of smaller organic molecules and the evolution of carbon dioxide. researchgate.net The presence of other substances in the water, such as anions like nitrate (B79036) and phosphate (B84403) commonly found in eutrophic waters, can inhibit the rate of photodegradation by scavenging the reactive hydroxyl radicals that drive the process. nih.gov

Photodegradation of this compound Analogs

Summary of photodegradation studies on analogous compounds.

CompoundConditionsKey FindingsReference
2-Chloro-4-fluorobenzoic acidUV / TiO₂Dechlorination occurs more readily than defluorination. Ring cleavage leads to mineralization (CO₂ evolution). researchgate.net
2-Chlorobenzoic acidUV / TiO₂Degradation follows first-order kinetics. Process is inhibited by nitrate and phosphate ions. nih.gov

Hydrolytic Stability and Transformation

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in the environment. However, aromatic nitro compounds like nitrobenzoic acid analogs are generally stable and not expected to undergo hydrolysis under typical environmental conditions (e.g., neutral pH). okstate.edu The benzene (B151609) ring and the attached nitro and carboxylic acid functional groups are not susceptible to cleavage by water at ambient temperatures and pH levels. okstate.edulibretexts.org While hydrolysis can be forced under extreme laboratory conditions, such as boiling with strong alkaline solutions, these conditions are not environmentally relevant. okstate.edu Therefore, hydrolysis is not considered a significant transformation pathway for this compound in the environment.

Fate in Environmental Compartments: Soil and Water Systems

The ultimate environmental fate of a chemical is governed by its partitioning and persistence in soil and water. fao.org For analogs of this compound, mobility and sorption are key processes.

Water Systems: As carboxylic acids, fluorobenzoic and nitrobenzoic acids are relatively water-soluble. libretexts.org This solubility suggests they have the potential to be mobile in aquatic systems and can be transported with groundwater flow. itrcweb.org Several fluorinated benzoic acids have been successfully used as nonreactive water tracers in hydrogeological studies, underscoring their high mobility and low sorption in many aquifer materials. semanticscholar.orgnmt.edu

Soil Systems: The behavior of these compounds in soil is more complex. As anions at typical environmental pH values, they are relatively mobile. itrcweb.org However, their movement is influenced by soil properties, particularly organic carbon content, clay content, and pH. researchgate.netfao.org Sorption to soil organic matter is a primary mechanism that can retard the movement of benzoic acid derivatives. researchgate.net Studies on benzoic acid have shown that sorption is higher in soils with greater organic matter and clay content. researchgate.net Similarly, the mobility of other acidic herbicides has been shown to be dependent on soil pH and organic carbon content. scielo.br Therefore, while potentially mobile, the transport of this compound and its analogs in the subsurface will be site-specific, depending on the physicochemical properties of the soil. fao.orgresearchgate.net

Q & A

Basic: What are the standard methods for synthesizing 2-fluoro-4-nitrobenzoic acid, and how can intermediates be characterized?

Methodological Answer:
A common synthetic route involves nitration of 2-fluorobenzoic acid under controlled conditions. The nitration typically employs a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to favor para-substitution due to the electron-withdrawing fluorine atom directing the nitro group to the 4-position . Key intermediates, such as 2-fluoro-4-nitrobenzaldehyde, can be oxidized to the carboxylic acid using potassium permanganate or CrO₃ in acidic media. Characterization of intermediates should include:

  • Melting Point Analysis : Pure this compound melts at 170–172°C .
  • Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹) and ¹⁹F NMR (δ ~ -110 ppm, influenced by nitro group proximity) .

Basic: How is this compound characterized to confirm purity and structural integrity?

Methodological Answer:
Combined analytical techniques are essential:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to standards .
  • Elemental Analysis : Verify %C, %H, %N (theoretical for C₇H₄FNO₄: C 45.41%, H 2.18%, N 7.57%) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peak at m/z 184.0 .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous confirmation of the nitro and carboxyl group orientations. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
  • Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies dimeric carboxyl interactions, critical for understanding packing .
  • Validation : Check CIF files using checkCIF/PLATON to flag steric clashes or overfitting .

Advanced: What role does this compound play as a precursor in heterocyclic synthesis?

Methodological Answer:
The compound serves as a building block for fluorinated pharmaceuticals. For example:

  • Amide Formation : React with thionyl chloride to form the acyl chloride, then couple with amines to generate nitro-substituted benzamides .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling access to fluorinated anthranilic acid derivatives .

Methodological: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and non-ventilated fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation; incompatible with strong oxidizers (e.g., HNO₃) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How does the fluorine substituent influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:
The fluorine atom deactivates the ring but directs electrophiles to the para position. However, the nitro group further deactivates the ring, making substitution challenging. Strategies include:

  • Microwave-Assisted Reactions : Enhance reactivity under high-temperature, high-pressure conditions .
  • Metal Catalysis : Use Cu(I)/ligand systems to facilitate cross-coupling at the 2-position .

Advanced: What computational methods predict hydrogen-bonding patterns in this compound crystals?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model dimerization energy (~25 kJ/mol for carboxyl dimers) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~5% to the surface) .

Methodological: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

  • Nitration Optimization : Monitor temperature rigorously; exceeding 5°C increases meta-substitution byproducts .
  • Purification : Use column chromatography (silica gel, eluent: hexane/EtOAc 3:1) to separate unreacted starting material .
  • Acid Workup : Precipitate the product by adjusting pH to 2–3 with HCl; recrystallize from ethanol/water .

Advanced: How do electronic effects of the nitro and fluorine groups impact the acidity of this compound?

Methodological Answer:
The nitro group (σₚ = +1.27) and fluorine (σₘ = +0.34) synergistically increase acidity. Experimental pKa is ~1.2 (vs. ~4.2 for benzoic acid), confirmed by potentiometric titration in 50% aqueous ethanol . Computational studies (e.g., Natural Bond Orbital analysis) show increased positive charge on the carboxyl hydrogen .

Methodological: What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

  • X-ray Powder Diffraction (XRPD) : Compare experimental patterns to simulated data from CSD entries (e.g., CCDC 1234567) .
  • ¹³C NMR : Carboxyl carbon resonates at δ ~168 ppm; meta-fluorine isomers show distinct splitting patterns .

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